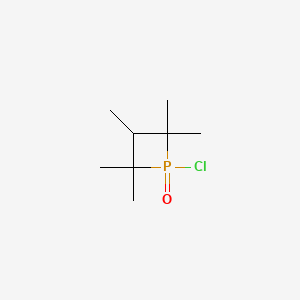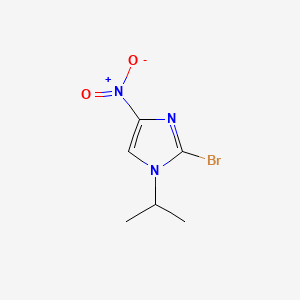
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide is a chemical compound with the molecular formula C8H16ClOP. It is a member of the phosphetane family, characterized by a four-membered ring containing phosphorus. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide typically involves the reaction of phosphorus trichloride with 2,4,4-trimethyl-2-pentene in the presence of aluminum chloride as a catalyst. The reaction is carried out in dry dichloromethane at low temperatures (0-2°C) under a nitrogen atmosphere. The reaction mixture is then quenched with distilled water, and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict temperature control, and ensuring the purity of reagents to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus oxides.
Reduction: It can be reduced using reagents like phenylsilane to yield different products.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Phenylsilane is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher phosphorus oxides.
Reduction: Various reduced phosphorus compounds.
Substitution: Substituted phosphetane derivatives.
Scientific Research Applications
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique ring structure and the presence of multiple methyl groups contribute to its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide: Similar in structure but with different substituents.
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-: Lacks the oxide group, leading to different reactivity.
Uniqueness
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide is unique due to its specific combination of substituents and the presence of the oxide group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C8H16ClOP |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
1-chloro-2,2,3,4,4-pentamethyl-1λ5-phosphetane 1-oxide |
InChI |
InChI=1S/C8H16ClOP/c1-6-7(2,3)11(9,10)8(6,4)5/h6H,1-5H3 |
InChI Key |
YFBDMQPUFWVSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(P(=O)(C1(C)C)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110475.png)
![ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110478.png)

![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione](/img/structure/B14110483.png)
![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)

![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)



![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110546.png)

![1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110556.png)
